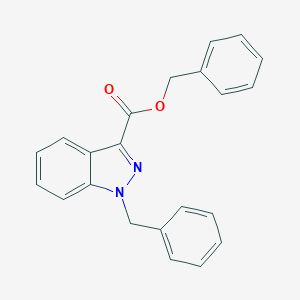

Benzyl 1-benzyl-1H-indazole-3-carboxylate

Overview

Description

Benzyl 1-benzyl-1H-indazole-3-carboxylate is a compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications . This compound, in particular, features a benzyl group attached to the nitrogen atom of the indazole ring and a carboxylate group at the 3-position, making it a unique and interesting molecule for scientific study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-benzyl-1H-indazole-3-carboxylate typically involves the reaction of 1-benzyl-1H-indazole with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 1-benzyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the benzyl or indazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 1-benzyl-1H-indazole-3-carboxylic acid, while reduction could produce benzyl 1-benzyl-1H-indazole-3-methanol .

Scientific Research Applications

Benzyl 1-benzyl-1H-indazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 1-benzyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-Benzyl-1H-indazole-3-ol: This compound has a hydroxyl group instead of a carboxylate group at the 3-position.

1-Benzyl-2,3-dihydroindazol-3-one: This derivative features a carbonyl group at the 3-position.

Uniqueness: Benzyl 1-benzyl-1H-indazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and carboxylate groups makes it a versatile compound for various applications in research and industry .

Biological Activity

Benzyl 1-benzyl-1H-indazole-3-carboxylate is a member of the indazole family, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, biochemical pathways, and potential applications in medicine.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 262.29 g/mol. The compound's structure features a benzene ring fused to an indazole moiety, which is characteristic of many biologically active compounds.

Target Interactions

This compound interacts with various biological targets, influencing multiple pathways:

- Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, thereby reducing inflammation.

- Cell Cycle Regulation : It affects cancer cell proliferation by inducing cell cycle arrest in the G0–G1 phase, leading to apoptosis in neoplastic cell lines.

Biochemical Pathways

The compound modulates several biochemical pathways:

- Inflammatory Response : It inhibits the production of pro-inflammatory markers such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), suggesting its role in treating inflammatory diseases .

- Cancer Pathways : By affecting apoptotic pathways and cell cycle regulation, it shows promise as an anticancer agent.

Biological Activities

This compound exhibits a range of biological activities:

- Anti-inflammatory : Demonstrated through inhibition of COX-2 and reduction of inflammatory cytokines.

- Anticancer : Induces apoptosis and inhibits proliferation in various cancer cell lines.

- Antimicrobial : Preliminary studies indicate activity against certain microbial strains.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

| Study | Findings |

|---|---|

| Identified significant inhibition of COX-2 enzyme activity. | |

| Demonstrated cell cycle arrest in cancer cell lines at concentrations below 1 μM. | |

| Showed antimicrobial properties against specific pathogens. |

Applications in Medicine

Given its diverse biological activities, this compound has potential applications in:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 1-benzyl-1H-indazole-3-carboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer: The synthesis typically involves benzoylation of indazole derivatives using reagents like benzoyl chloride in solvents such as dichloromethane or toluene. Key parameters include:

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.

- Reaction time : Extended times (12–24 hrs) may improve yield but risk decomposition.

- Catalysts : Use of Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) to enhance reactivity.

Optimization can employ design-of-experiment (DoE) approaches, varying parameters and analyzing outcomes via HPLC or TLC .

Q. How can crystallographic data be reliably obtained and interpreted for this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

- Crystallization : Use solvent diffusion (e.g., hexane/ethyl acetate) to grow high-quality crystals.

- Data collection : Employ synchrotron sources for high-resolution data.

- Refinement : Use SHELXL for structure refinement, leveraging its robustness in handling small-molecule data. Validate geometric parameters (bond lengths, angles) against Cambridge Structural Database (CSD) entries .

Q. What analytical techniques are critical for purity assessment and structural verification?

- Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl groups at N1 and C3).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 343.1445).

- HPLC-PDA : Quantify purity (>95%) using reversed-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of indazole derivatives?

- Methodological Answer: Contradictions often arise from variability in assay conditions or substituent effects. Mitigation strategies:

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed IC₅₀ protocols).

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., electron-withdrawing groups at C3) and compare bioactivity.

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .

Q. What strategies are effective for elucidating reaction mechanisms in indazole functionalization?

- Methodological Answer:

- Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates.

- Isotopic labeling : Use deuterated benzyl halides to trace substituent incorporation.

- DFT calculations : Compute energy profiles (e.g., Gaussian 16) to compare possible pathways (e.g., SN2 vs. radical mechanisms) .

Q. How can researchers address discrepancies in crystallographic vs. computational structural models?

- Methodological Answer: Discrepancies may stem from dynamic effects (e.g., crystal packing vs. gas-phase calculations). Approaches include:

Properties

IUPAC Name |

benzyl 1-benzylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c25-22(26-16-18-11-5-2-6-12-18)21-19-13-7-8-14-20(19)24(23-21)15-17-9-3-1-4-10-17/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFSDBVIGNCTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101203014 | |

| Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174180-54-2 | |

| Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174180-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 1-(phenylmethyl)-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.